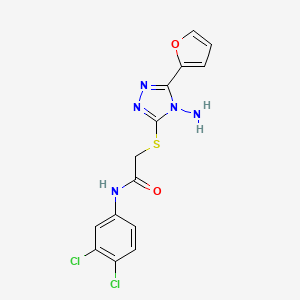![molecular formula C18H24N2O4 B2415320 N-[[4-[4-(Hydroxymethyl)-4-methoxypiperidine-1-carbonyl]phenyl]methyl]prop-2-enamide CAS No. 2361772-32-7](/img/structure/B2415320.png)
N-[[4-[4-(Hydroxymethyl)-4-methoxypiperidine-1-carbonyl]phenyl]methyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[[4-[4-(Hydroxymethyl)-4-methoxypiperidine-1-carbonyl]phenyl]methyl]prop-2-enamide: is a synthetic organic compound notable for its distinctive structure, involving a complex piperidine framework, which contributes to its diverse chemical reactivity and applications
Preparation Methods
Synthetic Routes and Reaction Conditions
Initial Synthesis: : Starting from 4-(Hydroxymethyl)piperidine , the process involves protection of the hydroxyl group, followed by methoxylation to introduce the methoxy group at the 4-position of the piperidine ring.
Intermediate Formation: : The protected intermediate is then reacted with phenylcarbonyl chloride to form the 4-(Hydroxymethyl)-4-methoxypiperidine-1-carbonyl chloride .
Final Product: : This intermediate undergoes a nucleophilic substitution reaction with prop-2-enamide , facilitated by a base such as triethylamine , yielding the target compound N-[[4-[4-(Hydroxymethyl)-4-methoxypiperidine-1-carbonyl]phenyl]methyl]prop-2-enamide .
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but scaled up under controlled conditions to ensure safety and efficiency. Advanced techniques such as continuous flow reactors and catalytic processes might be employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, potentially involving the hydroxymethyl group.
Reduction: : The amide moiety can be reduced to an amine under appropriate conditions.
Substitution: : The methoxy and hydroxymethyl groups may participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Reagents such as potassium permanganate or hydrogen peroxide in the presence of catalysts.
Reduction: : Reagents such as lithium aluminum hydride or sodium borohydride .
Substitution: : Conditions involving bases like sodium hydride or potassium carbonate for deprotonation, facilitating nucleophilic attack.
Major Products
Oxidation: : Conversion of the hydroxymethyl group to a carboxyl group.
Reduction: : Transformation of the amide to an amine.
Substitution: : Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
This compound serves as a precursor or intermediate in the synthesis of more complex molecules, making it invaluable in organic synthesis and catalysis.
Biology
In biological research, it may be employed in the study of enzyme reactions, specifically those involving amide bonds.
Medicine
Industry
In industry, it is used in the manufacture of advanced materials and as an additive in polymer production to enhance properties such as flexibility and durability.
Mechanism of Action
The compound’s mechanism of action, particularly in biological systems, involves interaction with molecular targets such as enzymes that catalyze amide bond formation or cleavage. The piperidine ring may play a role in modulating the compound’s binding affinity and specificity to these targets.
Comparison with Similar Compounds
Similar Compounds
N-[[4-(Hydroxymethyl)-4-methoxypiperidine-1-carbonyl]phenyl]methyl]prop-2-ynamide
N-[[4-(Hydroxymethyl)-4-ethoxypiperidine-1-carbonyl]phenyl]methyl]prop-2-enamide
N-[[4-(Hydroxymethyl)-4-methoxypiperidine-1-carbonyl]phenyl]methyl]prop-2-enamine
Unique Aspects
Compared to similar compounds, N-[[4-[4-(Hydroxymethyl)-4-methoxypiperidine-1-carbonyl]phenyl]methyl]prop-2-enamide is unique due to the specific positioning and nature of its functional groups, which confer unique reactivity and interaction potential with biological targets and industrial applications.
Feel free to dive deeper into any specific area of this article!
Properties
IUPAC Name |
N-[[4-[4-(hydroxymethyl)-4-methoxypiperidine-1-carbonyl]phenyl]methyl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4/c1-3-16(22)19-12-14-4-6-15(7-5-14)17(23)20-10-8-18(13-21,24-2)9-11-20/h3-7,21H,1,8-13H2,2H3,(H,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CATPCCKHCNUPBG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCN(CC1)C(=O)C2=CC=C(C=C2)CNC(=O)C=C)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-([1,1'-Biphenyl]-2-yloxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride](/img/structure/B2415239.png)
![N-([2,4'-bipyridin]-4-ylmethyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2415240.png)
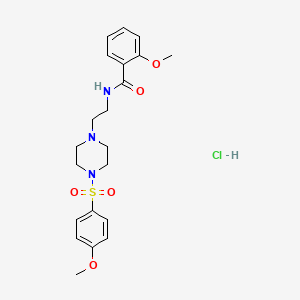
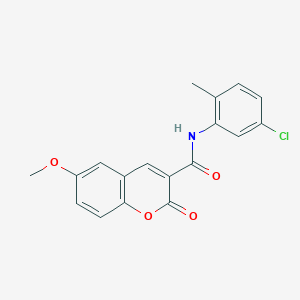
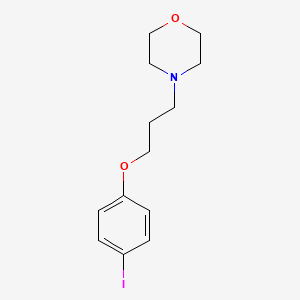
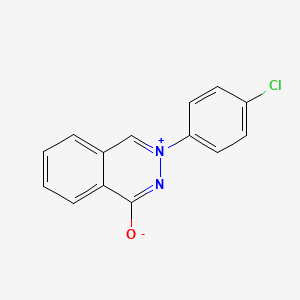
![2-(3-benzyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2415248.png)
![8-(2-aminophenyl)-3-benzyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2415249.png)

![7-Fluoro-4-(methylsulfonyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2415251.png)
![2-oxo-N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[d]oxazole-6-carboxamide](/img/structure/B2415253.png)
